molecular formula C8H2BrF5O B2673825 4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone CAS No. 1208074-78-5

4'-Bromo-2,2,2,2',6'-pentafluoroacetophenone

Cat. No.: B2673825
CAS No.: 1208074-78-5
M. Wt: 288.999
InChI Key: DKUKINAWWPPFAN-UHFFFAOYSA-N
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Description

4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone is an organic compound that belongs to the family of fluorinated aromatic ketones. It is known for its unique structure, which includes a bromine atom and multiple fluorine atoms attached to an acetophenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone typically involves the bromination of 2,2,2,2’,6’-pentafluoroacetophenone. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of 4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

Scientific Research Applications

4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It may serve as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and advanced materials

Mechanism of Action

The mechanism of action of 4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with various substrates. The carbonyl group plays a crucial role in its chemical behavior, enabling it to participate in nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-2,2,2,2’,6’-pentafluoroacetophenone is unique due to its high degree of fluorination and the presence of both bromine and carbonyl functional groups. This combination of features imparts distinctive chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUKINAWWPPFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)C(F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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